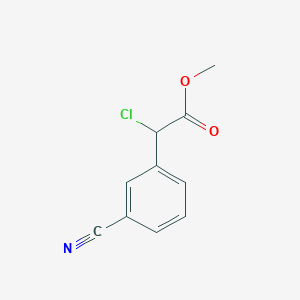
Methyl 2-chloro-2-(3-cyanophenyl)acetate
描述
Methyl 2-chloro-2-(3-cyanophenyl)acetate is a useful research compound. Its molecular formula is C10H8ClNO2 and its molecular weight is 209.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Mode of Action
It is known that the cyanophenyl group in the molecule could potentially interact with biological targets through pi stacking or hydrogen bonding .
Biochemical Pathways
The biochemical pathways affected by Methyl 2-chloro-2-(3-cyanophenyl)acetate are currently unknown
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . .
生物活性
Methyl 2-chloro-2-(3-cyanophenyl)acetate is an organic compound that has garnered interest in medicinal chemistry due to its unique structural features, particularly the presence of chloro and cyano groups. This article provides a detailed examination of its biological activity, including potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following molecular characteristics:
- Molecular Formula : CHClN\O
- Molecular Weight : Approximately 209.63 g/mol
- Functional Groups : Contains a chloro-substituted aromatic ring and an acetate functional group.
The structural components, particularly the cyano and chloro groups, are believed to enhance the compound's biological activity by influencing its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through:
- Hydrogen Bonding : The cyano group may participate in hydrogen bonding with target proteins.
- Pi Stacking Interactions : The aromatic ring can engage in pi stacking interactions, facilitating binding to nucleic acids or proteins.
However, specific biochemical pathways affected by this compound remain largely unexplored, indicating a need for further research to elucidate its complete mechanism of action.
Antimicrobial Properties
Research suggests that this compound exhibits significant antimicrobial activity. Compounds with similar structural features have demonstrated effectiveness against various microorganisms, including:
- Bacteria : Potential activity against Gram-positive and Gram-negative strains.
- Fungi : Similar compounds have shown antifungal properties against drug-resistant strains like Candida auris .
The presence of chlorine atoms is believed to enhance lipophilicity and reactivity, contributing to the compound's antimicrobial efficacy .
Cytotoxicity and Anticancer Activity
Preliminary studies indicate that this compound may possess cytotoxic properties against cancer cell lines. For instance:
- Caco-2 Cells : Initial findings show a significant reduction in viability when treated with similar compounds, suggesting potential anticancer activity .
A detailed comparison of related compounds reveals varying degrees of anticancer effects depending on structural modifications, emphasizing the importance of specific substituents in enhancing selectivity and potency against cancer cells.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Methyl 2-(4-Chloro-2-cyanophenyl)acetate | Chloro group, acetate | Moderate antimicrobial | Lower toxicity profile |
| Methyl 4-chlorobenzoate | Chlorobenzene ring | Antimicrobial properties | Simpler structure |
| Methyl 3-(4-chlorophenyl)propanoate | Propanoate instead of acetate | Anti-inflammatory | Broader application scope |
| Methyl 3-(trifluoromethyl)benzoate | Trifluoromethyl substitution | Enhanced lipophilicity | Increased metabolic stability |
This compound stands out due to its unique combination of functional groups that may contribute to distinctive reactivity patterns and potentially enhanced biological activities compared to these similar compounds.
Case Studies and Research Findings
Several studies have explored the biological activities associated with compounds structurally related to this compound. Notably:
- Antimicrobial Activity : Research has indicated that chlorinated derivatives exhibit enhanced antimicrobial effects due to their ability to interact with multiple cellular targets on bacterial cells .
- Cytotoxic Effects : In vitro studies have demonstrated that modifications to the aromatic ring can lead to increased selectivity for cancer cell lines, highlighting the potential for developing targeted therapies based on this compound.
属性
IUPAC Name |
methyl 2-chloro-2-(3-cyanophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c1-14-10(13)9(11)8-4-2-3-7(5-8)6-12/h2-5,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANUJRPHRZIUHOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC(=C1)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















